molecular formula C9H12ClN3 B157618 4-Chloro-6-piperidin-1-ylpyrimidine CAS No. 1722-14-1

4-Chloro-6-piperidin-1-ylpyrimidine

Cat. No. B157618
CAS RN: 1722-14-1
M. Wt: 197.66 g/mol
InChI Key: MJONHQHUVJXBRU-UHFFFAOYSA-N
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Description

4-Chloro-6-piperidin-1-ylpyrimidine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. The pyrimidine core structure is a common motif in many pharmaceutical agents, and the introduction of various substituents, such as chloro and piperidinyl groups, can lead to compounds with unique biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions that can include chlorination, nucleophilic substitution, and condensation reactions. For instance, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, was achieved from 2-amino-4-methylpyridine through successive chlorination and condensation with piperidine, yielding an overall yield of about 62% . Similarly, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, another related compound, involved nucleophilic aromatic substitution, hydrogenation, and iodination . These methods highlight the typical synthetic routes that could be adapted for the synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray diffraction, as seen in the analysis of 2-Amino-6-chloro-4-(N-methylpiperazino)pyrimidines and a new chelating pyrazolylpyrimidine ligand . These studies provide detailed insights into the arrangement of atoms within the molecule and the geometry of the substituents around the pyrimidine core.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the relative reactivities of chlorine atoms in 2,2',4-trichloro-4',5-dipyrimidinyl when reacting with piperidine . The order of reactivity of the chlorine atoms provides valuable information for the selective functionalization of the pyrimidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of electron-donating or withdrawing groups can affect the compound's reactivity, solubility, and stability. The crystal structures of these compounds can reveal non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for understanding their behavior in different environments .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

4-Chloro-6-piperidin-1-ylpyrimidine derivatives have been synthesized through various methods, including microwave-assisted synthesis. These compounds are used as intermediates in the synthesis of complex molecules with potential antibacterial activity. For example, microwave-assisted synthesis has enabled the creation of pyrimidine imines and thiazolidinones with significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010). Additionally, the compound has been utilized in the synthesis of lafutidine intermediates, demonstrating its utility in medicinal chemistry (Shen Li, 2012).

Antimicrobial Activity

Several studies have synthesized derivatives of 4-Chloro-6-piperidin-1-ylpyrimidine to evaluate their antimicrobial efficacy. These compounds have shown promising results against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents. For instance, 2-piperidinomethylamino derivatives exhibited significant antimicrobial activities, suggesting their usefulness in combating microbial infections (Imran, Alam, & Abida, 2016).

Fluorescent Probes for DNA Detection

The synthesis and characterization of novel aminated benzimidazo[1,2-a]quinolines, substituted with piperidine, have been accomplished. These compounds, characterized by their spectroscopic properties, offer potential applications as DNA-specific fluorescent probes. This application highlights the role of 4-Chloro-6-piperidin-1-ylpyrimidine derivatives in bioanalytical chemistry, particularly in the detection and study of nucleic acids (Perin, Hranjec, Pavlović, & Karminski-Zamola, 2011).

properties

IUPAC Name

4-chloro-6-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJONHQHUVJXBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344564
Record name 4-chloro-6-piperidin-1-ylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-piperidin-1-ylpyrimidine

CAS RN

1722-14-1
Record name 4-chloro-6-piperidin-1-ylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.0 g (67.1 mmol) of 4,6-dichloropyrimidine and 5.7 g (67.1 mmol) of piperidine in 100 ml of water is stirred at a bath temperature of 115° C. for 16 h. After cooling to RT, the precipitate is filtered off, washed with water and dried under reduced pressure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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